molecular formula C6H14N2O2 B1432448 O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine CAS No. 1540203-63-1

O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine

Cat. No. B1432448
CAS RN: 1540203-63-1
M. Wt: 146.19 g/mol
InChI Key: YZAOLCFVDJMWSQ-UHFFFAOYSA-N
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Description

O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine is a chemical compound with the molecular formula C6H14N2O2 and a molecular weight of 146.19 g/mol . It is also known by the synonym Morpholine, 2-[(aminooxy)methyl]-4-methyl- .


Synthesis Analysis

The synthesis of morpholines, which includes O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine, has been a subject of research. A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Scientific Research Applications

Molecular Structure and Spectroscopic Properties

  • The study of the molecular structure and spectroscopic properties of N-methylmorpholine betaine complexed with 4-hydroxybenzoic acid provides insights into hydrogen bonding and interactions between morpholine derivatives and other molecules. This research highlights the importance of morpholine derivatives in understanding molecular interactions and the design of complex molecular systems (Dega-Szafran et al., 2003).

Synthesis and Reactivity

  • The development of efficient synthesis methods for hydroxylamine derivatives, such as O-(2,4-dinitrophenyl)hydroxylamine, and their applications in the synthesis of substituted N-benzoyliminopyridinium ylides, showcases the role of hydroxylamine derivatives in organic synthesis and chemical transformations. These findings contribute to the advancement of synthetic chemistry and the creation of novel compounds (Legault & Charette, 2003).

Catalytic Applications and Oxidation Reactions

  • Research on oxo osmium(VIII) complexes, involving morpholine derivatives as catalysts or co-catalysts in the dihydroxylation of alkenes, illustrates the utility of morpholine-based compounds in catalysis and oxidation reactions. This work contributes to the field of catalytic chemistry, offering pathways for the efficient synthesis of complex molecules and intermediates (Bailey et al., 1997).

Biological and Biomedical Applications

  • The bioactivation of compounds like CB 1954 through the reaction with hydroxylamine derivatives, leading to DNA-DNA interstrand crosslinking species, highlights the significance of hydroxylamine derivatives in medicinal chemistry and cancer therapy. Such studies provide a foundation for the development of novel anticancer agents and the understanding of their mechanisms of action (Knox et al., 1991).

Future Directions

The future directions for research and applications involving O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine are not specified in the search results. Given its chemical structure, it could potentially be used in a variety of chemical reactions and syntheses .

properties

IUPAC Name

O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-8-2-3-9-6(4-8)5-10-7/h6H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAOLCFVDJMWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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